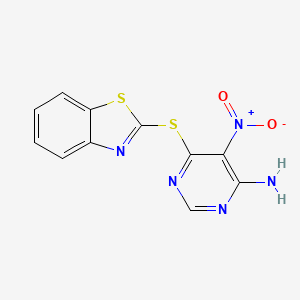

6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(1,3-benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O2S2/c12-9-8(16(17)18)10(14-5-13-9)20-11-15-6-3-1-2-4-7(6)19-11/h1-5H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONOZVQZUQGYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine typically involves the condensation of 2-mercaptobenzothiazole with a suitable pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine has been explored for its potential in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its anticonvulsant, antimicrobial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 5-nitropyrimidin-4-amine derivatives. Key structural analogs include variations in the substituent at position 6, which significantly alter physicochemical and functional properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Structural Differences and Implications

AR231453 () incorporates a piperidine-oxadiazole substituent linked to a methanesulfonylphenyl group, enhancing steric bulk and polarity. This likely improves target binding specificity in therapeutic contexts .

Molecular Weight and Complexity :

- The target compound (320.4 g/mol) is lighter than AR231453 (505.52 g/mol) but heavier than the 4-chlorophenylthio derivative (297.5 g/mol). Higher molecular weight in AR231453 correlates with increased structural complexity, which may impact pharmacokinetics (e.g., absorption, distribution) .

Functional Group Impact :

- Nitro Group : Common to all compounds, this electron-withdrawing group may enhance reactivity or serve as a hydrogen-bond acceptor in molecular interactions.

- Sulfonyl and Oxadiazole Groups (AR231453 and derivatives): These moieties improve solubility and metabolic stability compared to thioether-linked substituents .

- Benzothiazole vs. Chlorophenyl : The benzothiazole’s fused heterocycle may confer unique electronic properties, whereas the chlorophenyl group offers a balance of lipophilicity and steric simplicity .

Biological Activity

6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a benzothiazole moiety linked to a pyrimidine structure, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C11H8N4O2S2 and a molecular weight of 296.34 g/mol. Its structural components are significant for its biological activity:

| Component | Description |

|---|---|

| Benzothiazole | Contributes to antimicrobial and anticancer activities. |

| Pyrimidine | Enhances the compound's ability to interact with biological targets. |

| Nitro Group | May play a role in redox reactions and enzyme inhibition. |

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor functions. For instance, studies have indicated that similar compounds can inhibit key bacterial enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial growth and survival .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole-pyrimidine compounds exhibit significant antimicrobial properties against various pathogens. For instance:

- Activity Against Gram-positive and Gram-negative Bacteria : The compound was tested against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), showing minimum inhibitory concentrations (MIC) below 100 μg/mL for several derivatives .

- Fungal Activity : It also displayed antifungal activity against Candida albicans, with MIC values indicating effective inhibition .

Anticancer Properties

The anticancer potential of this compound has been explored in various preclinical models. The compound has shown promise in inhibiting cell proliferation in several cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

A study synthesized several benzothiazole-pyrimidine derivatives, including the target compound. The antimicrobial activity was evaluated using the broth microdilution method against both Gram-positive and Gram-negative bacteria. The results indicated that the synthesized compounds exhibited potent antibacterial activity, particularly against E. coli and S. aureus, with specific derivatives achieving MIC values as low as 29 μg/mL . -

Molecular Docking Studies :

Molecular docking studies were conducted to understand the binding interactions of the compound with target proteins involved in bacterial metabolism. The docking analysis revealed favorable binding affinities and interactions with key residues in the active sites of enzymes such as DNA gyrase . This supports the hypothesis that the compound may serve as a lead for developing new antibacterial agents.

Q & A

What are the recommended synthetic routes for 6-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine, and what key reagents are involved?

Level: Basic

Answer:

The synthesis typically involves multi-step nucleophilic substitution reactions. For analogous pyrimidine derivatives, the benzothiazole sulfanyl group is introduced via reaction of a nitro-substituted pyrimidine halide (e.g., 5-nitro-4-aminopyrimidin-6-yl chloride) with benzothiazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF). Key reagents include benzothiazole-2-thiol, nitro-pyrimidine precursors, and catalysts like KI to enhance reactivity. Purification is achieved via column chromatography (hexane:ethyl acetate gradients) or recrystallization. Yield optimization may require adjusting stoichiometric ratios (1.2 equivalents of thiol) and reaction temperatures (60–80°C) .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Level: Basic

Answer:

Characterization employs:

- 1H/13C NMR to confirm substituent positions and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (as applied to related pyrimidines in ) to resolve bond angles and confirm the planar geometry of the pyrimidine-thiazole system.

- FT-IR to identify nitro (1520–1350 cm⁻¹) and amine (3350–3300 cm⁻¹) functional groups.

Cross-validation with computational models (e.g., DFT-optimized structures) enhances accuracy .

How can researchers optimize reaction yields during the sulfanyl group introduction?

Level: Advanced

Answer:

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst use : KI (10 mol%) enhances nucleophilic displacement efficiency.

- Temperature control : Maintaining 70–80°C minimizes side reactions.

- In-line monitoring : TLC (hexane:ethyl acetate 1:1) tracks reaction progress at 30-minute intervals. Post-reaction quenching with ice-water precipitates the product, reducing by-product formation .

What computational approaches predict the biological activity of benzothiazole-pyrimidine hybrids?

Level: Advanced

Answer:

- Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases, DNA topoisomerases).

- DFT calculations assess electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate with redox activity.

- MD simulations (GROMACS) predict stability in biological matrices. Cross-referencing with experimental IC₅₀ values (e.g., enzyme inhibition assays) validates predictions .

How should contradictions in reported biological activity data be resolved?

Level: Advanced

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MTT assays under identical O₂ levels).

- Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups at C-5) using SAR studies.

- Orthogonal validation : Employ fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic analysis) to confirm activity. highlights nitro positioning as critical for antibacterial efficacy .

What safety protocols are essential during synthesis and handling?

Level: Basic

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for particulate control.

- Waste management : Neutralize nitro-containing waste with 10% NaHCO₃ before disposal.

- Exposure limits : Monitor airborne concentrations via OSHA-compliant sensors. Analogous compounds () suggest potential mutagenicity, requiring strict adherence to biosafety levels .

How do electronic effects of the nitro group influence pyrimidine reactivity?

Level: Advanced

Answer:

The nitro group’s electron-withdrawing nature increases electrophilicity at C-2 and C-4 positions, facilitating nucleophilic substitution. Hammett parameters (σmeta = 0.71) quantify this effect. DFT studies ( ) show reduced electron density at C-4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

What impurities are common in synthesis, and how are they removed?

Level: Basic

Answer:

Common impurities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.